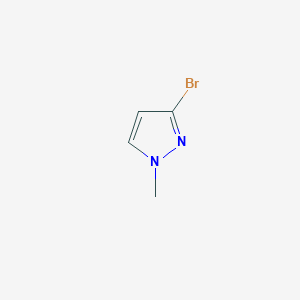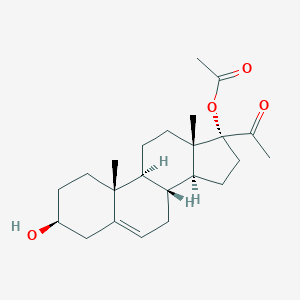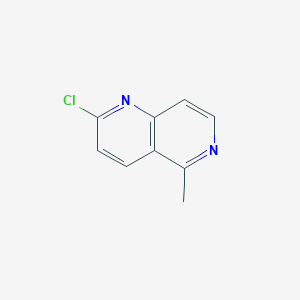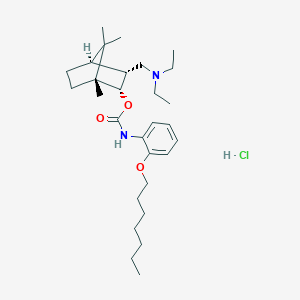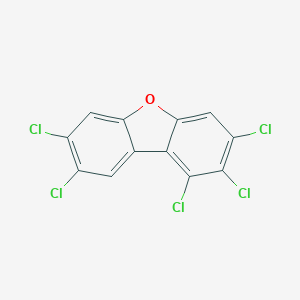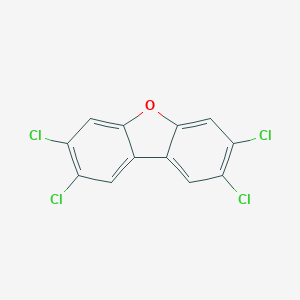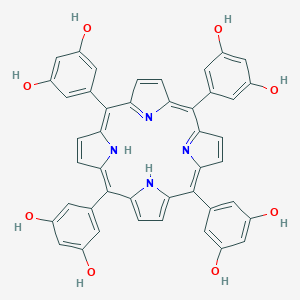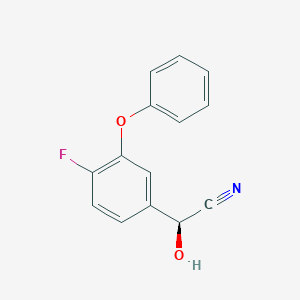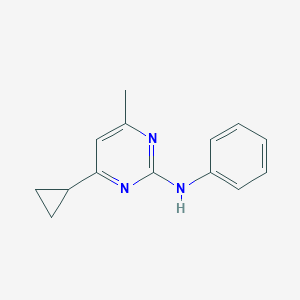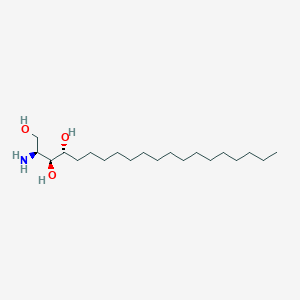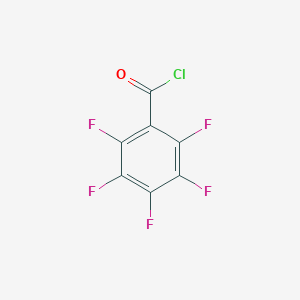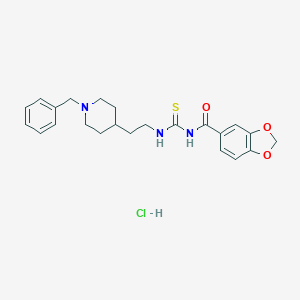
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDMC, and it is a thioxomethyl derivative of the well-known anticancer drug, doxorubicin.
Mécanisme D'action
BDMC exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
BDMC has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. BDMC has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDMC is its broad spectrum of anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of BDMC is its relatively low solubility, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the study of BDMC. One area of interest is the development of new formulations that can improve the solubility and bioavailability of BDMC. Another area of interest is the investigation of BDMC as a potential therapy for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDMC and to identify potential drug targets for future development.
Méthodes De Synthèse
The synthesis of BDMC involves the reaction of doxorubicin with thiosemicarbazide, which results in the formation of BDMC. This method has been optimized to produce high yields of BDMC in a relatively short amount of time.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity against various types of cancer cells, including breast, lung, and liver cancer. BDMC has also been investigated for its ability to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
Propriétés
Numéro CAS |
145232-73-1 |
|---|---|
Nom du produit |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride |
Formule moléculaire |
C23H28ClN3O3S |
Poids moléculaire |
462 g/mol |
Nom IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3S.ClH/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18;/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30);1H |
Clé InChI |
DFOVTEUJLNQNJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Autres numéros CAS |
145232-73-1 |
Synonymes |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl )ethyl)amino)thioxomethyl)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



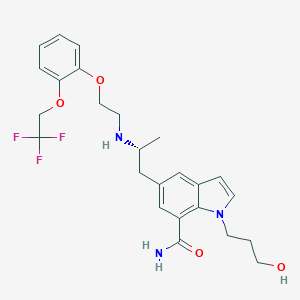
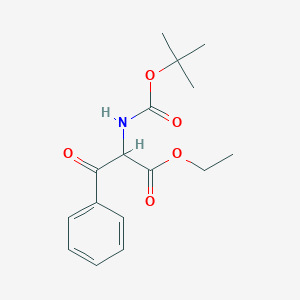
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
